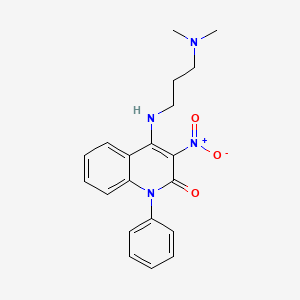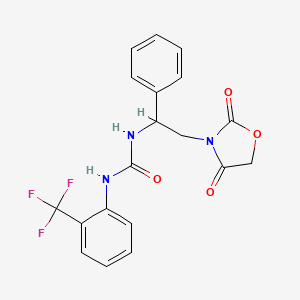
1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(2-(trifluoromethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields.
Wissenschaftliche Forschungsanwendungen
Room Temperature Hydroamination of N-alkenyl Ureas
- Bender and Widenhoefer (2006) explored the catalytic hydroamination of N-alkenyl ureas, forming nitrogen heterocycles at room temperature using gold(I) N,N-diaryl imidazol-2-ylidine complex and AgOTf. This has implications in the synthesis of nitrogen-containing heterocycles, which are prominent in pharmaceuticals (Bender & Widenhoefer, 2006).
In Vitro and In Vivo Metabolism of Soluble Epoxide Hydrolase Inhibitors
- Wan et al. (2019) investigated the metabolism of a potent soluble epoxide hydrolase inhibitor, identifying various metabolites via LC-MS/MS. This provides insights into the drug metabolism and pharmacokinetics of urea-based inhibitors (Wan et al., 2019).
Anticancer Agents
- Feng et al. (2020) synthesized and evaluated 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives for antiproliferative activity against various cancer cell lines. This research indicates the potential of urea derivatives as anticancer agents, especially as BRAF inhibitors (Feng et al., 2020).
Urea Derivatives in Synthetic Chemistry
- Reeve and Coley (1979) and others have explored the reactions of urea derivatives leading to the formation of various heterocyclic compounds. These findings are valuable in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals (Reeve & Coley, 1979).
Microwave Irradiation in Synthesis
- Li and Chen (2008) developed a method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives using microwave irradiation. This technique offers a faster and more efficient route for the synthesis of these compounds (Li & Chen, 2008).
Phosgene Substitutes in Urea Synthesis
- Bigi, Maggi, and Sartori (2000) described safer and environmentally friendly alternatives to traditional hazardous reagents like phosgene in urea synthesis. This approach is crucial for sustainable and safer chemical processes (Bigi et al., 2000).
Eigenschaften
IUPAC Name |
1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O4/c20-19(21,22)13-8-4-5-9-14(13)23-17(27)24-15(12-6-2-1-3-7-12)10-25-16(26)11-29-18(25)28/h1-9,15H,10-11H2,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTYUQABJNCPNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-5-methoxy-2-[2-(4-methoxyphenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B3016775.png)
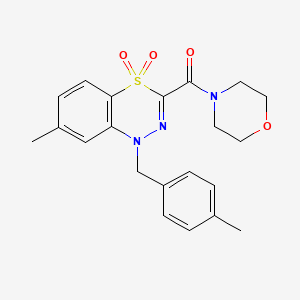

![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanoic acid](/img/structure/B3016779.png)
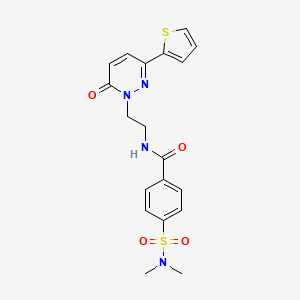
![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3016783.png)
![N-(2-ethoxyphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3016788.png)
![1-[(2-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B3016789.png)
![(Z)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthohydrazide](/img/structure/B3016790.png)
![4-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3016791.png)
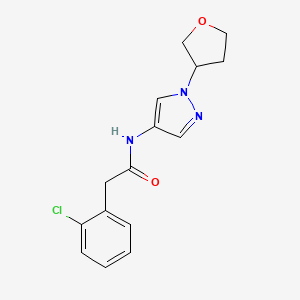
![(E)-N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B3016795.png)

